molecular formula C11H11F3N2O B11955790 N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 64393-14-2

N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11955790
CAS No.: 64393-14-2
M. Wt: 244.21 g/mol
InChI Key: YRTKQBWTSMWDFP-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]urea is an organic compound that features a cyclopropyl group and a trifluoromethyl-substituted phenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of cyclopropylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds smoothly to yield the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]urea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized urea derivatives, amine derivatives, and substituted phenyl urea derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to therapeutic effects, such as the reduction of fibrosis in pulmonary tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N’-[3-(trifluoromethyl)phenyl]urea is unique due to its specific combination of a cyclopropyl group and a trifluoromethyl-substituted phenyl group attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

64393-14-2

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

1-cyclopropyl-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)7-2-1-3-9(6-7)16-10(17)15-8-4-5-8/h1-3,6,8H,4-5H2,(H2,15,16,17)

InChI Key

YRTKQBWTSMWDFP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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